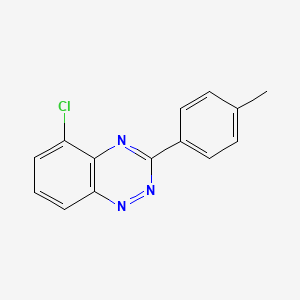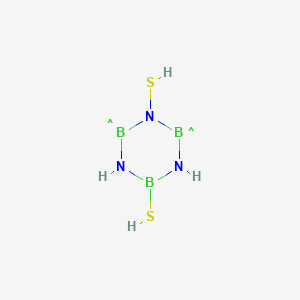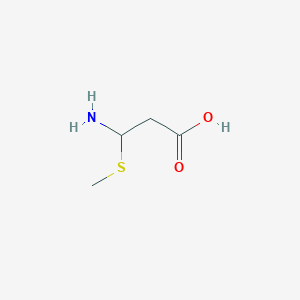
Propanoic acid, 3-amino-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-amino-3-(methylthio)- is an organic compound with the molecular formula C4H9NO2S It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by an amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-amino-3-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methylthiolate anion, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride to generate the methylthiolate anion.
Industrial Production Methods
Industrial production of propanoic acid, 3-amino-3-(methylthio)- may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their environmental friendliness and cost-effectiveness. For instance, genetically engineered microorganisms can be employed to produce the compound from renewable resources through metabolic engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Propanoic acid, 3-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving sulfur-containing amino acids.
Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-amino-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound may inhibit enzymes involved in sulfur metabolism by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-(methylthio)-: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Propanoic acid, 3-amino-: Lacks the methylthio group, reducing its hydrophobic interactions.
Butanoic acid, 3-amino-3-(methylthio)-: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
Propanoic acid, 3-amino-3-(methylthio)- is unique due to the presence of both an amino group and a methylthio group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
824424-68-2 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
3-amino-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key |
HXFAIJGVPHVXHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
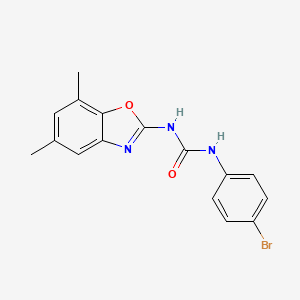
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
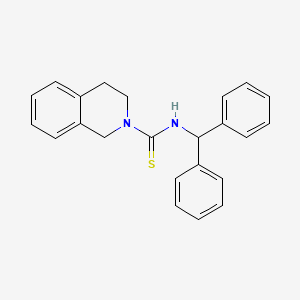
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
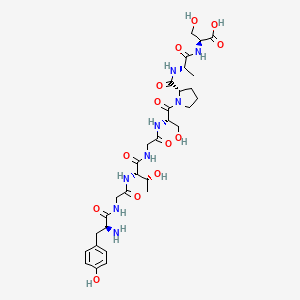
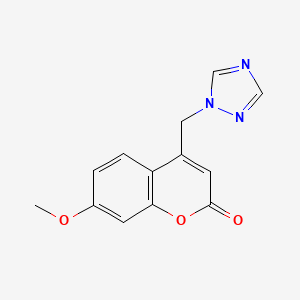
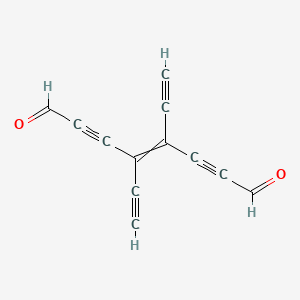
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
